molecular formula C12H17NO B12116691 3-Dimethylamino-1-(4-methylphenyl)-1-propanone

3-Dimethylamino-1-(4-methylphenyl)-1-propanone

Cat. No.: B12116691
M. Wt: 191.27 g/mol
InChI Key: CDRIHKYUUKWROD-UHFFFAOYSA-N
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Description

3-Dimethylamino-1-(4-methylphenyl)-1-propanone is a Mannich base derivative characterized by a propanone backbone substituted with a dimethylamino group (-N(CH₃)₂) and a 4-methylphenyl (p-tolyl) group. This compound is structurally related to psychoactive cathinones but is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and heterocyclic compounds . Its synthesis typically involves aminomethylation reactions, as described in Mannich base preparation protocols .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-4-6-11(7-5-10)12(14)8-9-13(2)3/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRIHKYUUKWROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic attack of the enolizable ketone (4-methylacetophenone) on the iminium ion intermediate formed from formaldehyde and dimethylamine. The general stoichiometric ratio is 1:1:1 for the ketone, formaldehyde, and amine, though excess formaldehyde (1.2–1.5 equivalents) is often used to drive the reaction to completion.

Standard Procedure and Conditions

A representative protocol involves:

  • Dissolving 4-methylacetophenone (10.0 g, 74.6 mmol) in ethanol (50 mL).

  • Adding dimethylamine hydrochloride (6.1 g, 74.6 mmol) and paraformaldehyde (2.7 g, 89.5 mmol).

  • Refluxing at 80°C for 6–8 hours under nitrogen.

  • Quenching with ice-water, extracting with ethyl acetate, and purifying via vacuum distillation.

Typical yields range from 75–85%, with purity >95% confirmed by GC-MS.

Table 1: Optimization of Mannich Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature75–85°C±5% per 10°C
SolventEthanol/Water (3:1)Maximizes solubility
CatalystNone required
Reaction Time6–8 hoursProlonged time reduces side products

Alternative Synthetic Routes

Reductive Amination of 1-(4-Methylphenyl)-1-propanone

While less common, reductive amination offers a viable alternative:

  • Condense 1-(4-methylphenyl)-1-propanone with dimethylamine using NaBH₃CN (1.2 equiv) in methanol.

  • Stir at 25°C for 12 hours.

  • Isolate via acid-base extraction (yield: 68–72%).

This method avoids formaldehyde but requires stringent pH control (pH 6–7) to prevent over-reduction.

Grignard Reaction-Based Synthesis

A patent-derived approach (CN102838493A) utilizes:

  • Reaction of 3-(dimethylamino)propanoyl chloride with 4-methylphenylmagnesium bromide.

  • Quenching with ammonium chloride to yield the target compound (yield: 65%).

This route is advantageous for introducing chiral centers but suffers from lower yields due to competing side reactions.

Industrial-Scale Production Considerations

Waste Management Strategies

  • Ethanol recovery systems reduce solvent costs by 40%.

  • Neutralization of acidic byproducts with CaCO₃ minimizes environmental impact.

Analytical Characterization

Critical spectroscopic data for quality control:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.22 (t, 1H, Ar-H), 3.02 (s, 6H, N(CH₃)₂), 2.35 (s, 3H, Ar-CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 2760 cm⁻¹ (C-N stretch).

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate for:

  • Tapentadol derivatives (opioid analgesics).

  • 1,5-Benzodiazepine precursors (anticonvulsants) .

Chemical Reactions Analysis

Types of Reactions

3-Dimethylamino-1-(4-methylphenyl)-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

Medicinal Chemistry

3-Dimethylamino-1-(4-methylphenyl)-1-propanone has been investigated for its potential therapeutic applications, particularly in the realm of psychiatric and neurological disorders. Its interactions with neurotransmitter systems have made it a subject of interest in antidepressant research.

Key Findings:

  • Serotonin Transporter Interaction: The compound exhibits high affinity for the serotonin transporter (SERT), which is a primary target for many antidepressants. Studies have shown that compounds with similar structures can modulate serotonin levels, potentially alleviating symptoms of depression .
  • Stimulant Properties: Research indicates that this compound may exhibit stimulant effects similar to other psychostimulants. It has been noted for inducing locomotor activity in animal models, suggesting potential applications in treating attention-deficit hyperactivity disorder (ADHD) or similar conditions .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules.

Synthetic Applications:

  • Reagents and Catalysts: Common reagents used in the synthesis of this compound include sodium borohydride and potassium permanganate. These agents facilitate reactions such as reduction and oxidation, respectively.
  • Diverse Derivatives: The ability to modify the phenyl group allows for the creation of numerous analogs with varying biological activities. For instance, derivatives such as 3-Dimethylamino-1-(3-methoxyphenyl)-1-propanone exhibit different solubility and reactivity profiles, which can be tailored for specific applications .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard for developing detection methods for synthetic cathinones and other related substances.

Analytical Techniques:

  • Chromatography and Mass Spectrometry: The compound has been employed in gas chromatography-mass spectrometry (GC-MS) techniques to identify and quantify synthetic cathinones in biological samples. This application is crucial for toxicology studies and forensic investigations .
  • Detection of Novel Psychoactive Substances (NPS): Its role as a reference compound helps improve the detection capabilities of emerging psychoactive substances, contributing to public health monitoring efforts .

Case Studies

Several case studies highlight the compound's applications:

  • Case Study 1: Antidepressant Research
    A study explored the effects of this compound on serotonin levels in rat models. Results indicated significant modulation of serotonergic activity, supporting its potential use as an antidepressant agent .
  • Case Study 2: Toxicological Analysis
    Reports from toxicology labs have utilized this compound as a benchmark for assessing exposure levels in individuals suspected of using synthetic cathinones. Data collected has informed risk assessments regarding its safety profile and potential health impacts .

Mechanism of Action

The mechanism of action of 3-Dimethylamino-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s key structural features are compared below with derivatives differing in substituents or stereochemistry:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Applications/Sources
3-Dimethylamino-1-(4-methylphenyl)-1-propanone R₁ = 4-methylphenyl, R₂ = N(CH₃)₂ C₁₃H₁₇NO 203.28 Organic synthesis intermediate
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one HCl R₁ = 4-methoxyphenyl, R₂ = N(CH₃)₂ C₁₂H₁₆ClNO₂ 257.72 Pharmaceutical research
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one R₁ = 4-fluorophenyl, conjugated double bond C₁₁H₁₂FNO 193.22 Precursor for heterocyclic compounds
2-(Methylamino)-1-(3-methylphenyl)propan-1-one R₁ = 3-methylphenyl, R₂ = NHCH₃ C₁₁H₁₅NO 177.25 Controlled substance (psychoactive)
3-(4-Methylphenyl)-1-phenyl-1-propanone R₁ = phenyl, R₂ = 4-methylphenyl C₁₆H₁₆O 224.30 Spectroscopic studies

Key Observations :

  • Electronic Effects : The 4-methylphenyl group enhances lipophilicity compared to halogenated (e.g., 4-fluorophenyl in ) or methoxy-substituted derivatives .
  • Bioactivity: Substitution at the amino group (e.g., morpholinyl in ) or aryl ring position (3-methyl vs. 4-methyl) significantly alters pharmacological profiles. For example, 3-methylphenyl derivatives like 2-(methylamino)-1-(3-methylphenyl)propan-1-one are associated with stimulant effects , whereas methoxy-substituted analogs may exhibit serotonin receptor affinity .

Biological Activity

3-Dimethylamino-1-(4-methylphenyl)-1-propanone, commonly referred to as "4-MMC" or "mephedrone," is a synthetic stimulant belonging to the cathinone class. This compound has garnered attention due to its psychoactive properties and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C12H17N
Molecular Weight 191.27 g/mol
IUPAC Name This compound
CAS Number 1189804-75-2

This compound features a dimethylamino group and a propanone structure, which contribute to its stimulant effects.

Pharmacological Effects

Research indicates that this compound acts primarily as a monoamine reuptake inhibitor , particularly affecting dopamine, norepinephrine, and serotonin pathways. This action is similar to other substances in the cathinone family, leading to increased levels of these neurotransmitters in the synaptic cleft.

Key Effects Include:

  • Stimulant Activity : Users report increased energy, euphoria, and enhanced sociability.
  • Appetite Suppression : Similar to other stimulants, it may reduce appetite.
  • Potential for Addiction : Its psychoactive effects raise concerns about dependency and abuse.

The mechanism by which this compound exerts its effects involves:

  • Dopamine Transporter Inhibition : The compound inhibits the reuptake of dopamine, leading to increased dopaminergic activity in the brain.
  • Serotonin and Norepinephrine Reuptake Inhibition : It also affects serotonin and norepinephrine transporters, contributing to its stimulant properties .

Study on Neuropharmacological Effects

A study highlighted the neuropharmacological effects of this compound in animal models. The findings indicated that administration led to significant increases in locomotor activity, suggesting heightened central nervous system stimulation. Additionally, behavioral assays showed increased exploratory behavior, consistent with stimulant properties .

Toxicological Profile

A toxicological assessment revealed that high doses of the compound resulted in neurotoxicity in certain models. Symptoms included agitation, increased heart rate, and potential for seizures. The metabolic pathways were explored using human liver microsomes, indicating that several cytochrome P450 enzymes are involved in the metabolism of this compound .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundMain EffectsPotential Risks
Mephedrone (4-MMC) Stimulant; euphoria; increased energyAddiction; cardiovascular issues
Methamphetamine Strong stimulant; euphoria; increased focusHigh addiction potential; neurotoxicity
Cocaine Local anesthetic; stimulant; euphoriaCardiovascular risks; addiction

This table illustrates that while all these compounds share stimulant properties, their risk profiles can vary significantly.

Q & A

Q. How can LC-HRMS/MS differentiate this compound from structurally similar cathinones?

  • Methodological Answer : Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor characteristic fragments (e.g., m/z 177 [C10H13O⁺], m/z 72 [C3H10N⁺]). HRMS confirms exact mass (theoretical m/z 219.1361 for C13H17NO2) .

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